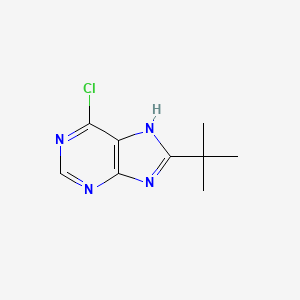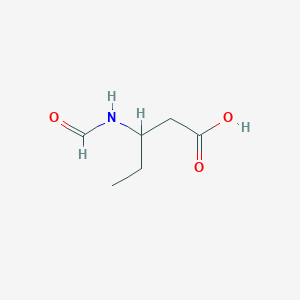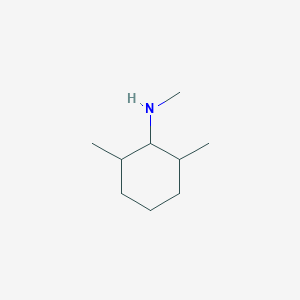![molecular formula C8H14N2O B13208789 5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
5-Oxaspiro[2.5]octane-8-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[2.5]octane-8-carboximidamide is a chemical compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[2.5]octane-8-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced on a smaller scale for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[2.5]octane-8-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxaspiro derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaspiro ketones, while reduction could produce spirocyclic alcohols .
Scientific Research Applications
5-Oxaspiro[2.5]octane-8-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Oxaspiro[2.5]octane-8-carboximidamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxaspiro[2.5]octane-8-carboxamide
- 5-Oxaspiro[2.5]octane-8-carboxylic acid
- 5-Oxaspiro[2.5]octane-8-carboxylate
Uniqueness
5-Oxaspiro[2.5]octane-8-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-oxaspiro[2.5]octane-8-carboximidamide |
InChI |
InChI=1S/C8H14N2O/c9-7(10)6-1-4-11-5-8(6)2-3-8/h6H,1-5H2,(H3,9,10) |
InChI Key |
MBGVHVWJTRHUOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(C1C(=N)N)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

![Benzyl[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]amine](/img/structure/B13208734.png)
![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)



![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)

![2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
